molecular formula C6H14N2O B2724469 (S)-1-((4-Methylmorpholin-2-yl))methanamine CAS No. 760914-29-2

(S)-1-((4-Methylmorpholin-2-yl))methanamine

Cat. No.: B2724469
CAS No.: 760914-29-2
M. Wt: 130.191
InChI Key: SOBFKNVNVLNAJQ-LURJTMIESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-1-((4-Methylmorpholin-2-yl))methanamine is a useful research compound. Its molecular formula is C6H14N2O and its molecular weight is 130.191. The purity is usually 95%.
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Scientific Research Applications

Novel Aryloxyethyl Derivatives as Antidepressants

Researchers have designed novel aryloxyethyl derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine as biased agonists for serotonin 5-HT1A receptors, demonstrating significant antidepressant-like activity. These compounds exhibit high receptor affinity, selectivity, and favorable drug-like properties, suggesting potential as antidepressant drug candidates (Sniecikowska et al., 2019).

Antimicrobial Quinoline Derivatives

A study on new quinoline derivatives carrying a 1,2,3-triazole moiety, starting from 4-methoxyaniline, has shown that these compounds possess moderate to very good antibacterial and antifungal activities, comparable to first-line drugs (Thomas et al., 2010).

Biodiesel Production Enhancement

The use of the ionic liquid 4-allyl-4-methylmorpholin-4-ium bromine, in conjunction with a microwave heating system, has been found to significantly improve methyl ester yields in biodiesel production, offering a more energy-efficient and cost-effective method (Lin et al., 2013).

Efficient Transfer Hydrogenation Reactions

Research into quinazoline-based ruthenium complexes has shown that they can be used in transfer hydrogenation of acetophenone derivatives with excellent conversions and high turnover frequency values, indicating potential for efficient catalytic processes (Karabuğa et al., 2015).

Novel pERK1/2- or β-Arrestin-Preferring 5-HT1A Receptor-Biased Agonists

Further exploration of 1-(1-benzoylpiperidin-4-yl)methanamine derivatives has led to the discovery of compounds with high affinity and selectivity for serotonin 5-HT1A receptors, offering diversified therapeutic-like versus side effect profiles, which could lead to novel treatments for central nervous system pathologies (Sniecikowska et al., 2020).

Palladium(II) and Platinum(II) Complexes with Anticancer Activity

New palladium(II) and platinum(II) complexes based on pyrrole Schiff bases have been synthesized, characterized, and shown to have significant anticancer activity against various human cancerous cell lines, highlighting their potential as therapeutic agents (Mbugua et al., 2020).

Properties

IUPAC Name

[(2S)-4-methylmorpholin-2-yl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O/c1-8-2-3-9-6(4-7)5-8/h6H,2-5,7H2,1H3/t6-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOBFKNVNVLNAJQ-LURJTMIESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCOC(C1)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCO[C@H](C1)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.